BOC-TYR-PRO-GLY-PHE-LEU-THR-OH
Overview
Description
BOC-TYR-PRO-GLY-PHE-LEU-THR-OH is a synthetic peptide compound with the molecular formula C40H56N6O11 and a molecular weight of 796.9 g/mol. This compound is often used in scientific research due to its unique structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BOC-TYR-PRO-GLY-PHE-LEU-THR-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The initial amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid in the sequence is added.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process is optimized to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
BOC-TYR-PRO-GLY-PHE-LEU-THR-OH can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of certain amino acids, such as tyrosine.
Reduction: This reaction can reduce disulfide bonds if present.
Substitution: This reaction can occur at specific reactive sites within the peptide.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2), iodine (I2).
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution Reagents: Various nucleophiles depending on the target site.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to the formation of dityrosine, while reduction of disulfide bonds results in free thiol groups.
Scientific Research Applications
BOC-TYR-PRO-GLY-PHE-LEU-THR-OH has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Employed in studies of protein-protein interactions and enzyme-substrate specificity.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery system.
Industry: Utilized in the development of new materials and biotechnological applications.
Mechanism of Action
The mechanism of action of BOC-TYR-PRO-GLY-PHE-LEU-THR-OH involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, depending on the context of its use. For example, it may bind to receptors or enzymes, altering their activity and leading to downstream effects.
Comparison with Similar Compounds
Similar Compounds
- (1,1-Dimethylethoxy)carbonyl-tyrosyl-prolyl-glycyl-phenylalanyl-leucyl-serine
- (1,1-Dimethylethoxy)carbonyl-tyrosyl-prolyl-glycyl-phenylalanyl-leucyl-valine
Uniqueness
BOC-TYR-PRO-GLY-PHE-LEU-THR-OH is unique due to its specific amino acid sequence, which imparts distinct structural and functional properties. This uniqueness makes it valuable for targeted research applications where precise interactions and effects are required.
Properties
IUPAC Name |
(2S,3R)-3-hydroxy-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H56N6O11/c1-23(2)19-28(35(51)45-33(24(3)47)38(54)55)43-34(50)29(20-25-11-8-7-9-12-25)42-32(49)22-41-36(52)31-13-10-18-46(31)37(53)30(44-39(56)57-40(4,5)6)21-26-14-16-27(48)17-15-26/h7-9,11-12,14-17,23-24,28-31,33,47-48H,10,13,18-22H2,1-6H3,(H,41,52)(H,42,49)(H,43,50)(H,44,56)(H,45,51)(H,54,55)/t24-,28+,29+,30+,31+,33+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMZMYOYMDHRAIZ-GYKAHYMZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C2CCCN2C(=O)C(CC3=CC=C(C=C3)O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)[C@@H]2CCCN2C(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)OC(C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H56N6O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30931055 | |
Record name | N-[2-({2-[(2-{[(1-{N-[tert-Butoxy(hydroxy)methylidene]tyrosyl}pyrrolidin-2-yl)(hydroxy)methylidene]amino}-1-hydroxyethylidene)amino]-1-hydroxy-3-phenylpropylidene}amino)-1-hydroxy-4-methylpentylidene]threonine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30931055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
796.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141261-96-3 | |
Record name | (1,1-Dimethylethoxy)carbonyl-tyrosyl-prolyl-glycyl-phenylalanyl-leucyl-threonine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141261963 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-[2-({2-[(2-{[(1-{N-[tert-Butoxy(hydroxy)methylidene]tyrosyl}pyrrolidin-2-yl)(hydroxy)methylidene]amino}-1-hydroxyethylidene)amino]-1-hydroxy-3-phenylpropylidene}amino)-1-hydroxy-4-methylpentylidene]threonine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30931055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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